molecular formula C22H22N4O2S3 B2452890 ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate CAS No. 327094-53-1

ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate

Cat. No.: B2452890
CAS No.: 327094-53-1
M. Wt: 470.62
InChI Key: AUVQOMLYTVZEGC-UHFFFAOYSA-N
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Description

Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate is a useful research compound. Its molecular formula is C22H22N4O2S3 and its molecular weight is 470.62. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S3/c1-2-28-20(27)13-8-14-29-21-25-24-19(26(21)16-9-4-3-5-10-16)15-30-22-23-17-11-6-7-12-18(17)31-22/h3-7,9-12H,2,8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVQOMLYTVZEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate is a complex organic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a butanoate ester group, a triazole ring, and a benzothiazole moiety, which contribute to its diverse interactions with biological systems.

Structural Features

The compound can be broken down into several key components:

ComponentDescription
Butanoate Ester Group Provides lipophilicity, aiding in membrane permeability.
Triazole Ring Known for antifungal properties and potential interactions with enzymes.
Benzothiazole Moiety Exhibits antimicrobial and anticancer activities.

Research indicates that this compound may exhibit its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Activity : Compounds containing benzothiazole have shown significant antimicrobial effects against various pathogens.
  • Anticancer Properties : The presence of sulfide linkages may contribute to the compound's ability to induce apoptosis in cancer cells.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole exhibit potent antimicrobial activity. Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyltiazol -3-y}sulfanyl)butanoate has been tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli16 µg/mL
Salmonella typhi8 µg/mL

These results suggest that the compound may be effective as an antibacterial agent.

Antifungal Activity

The triazole component is particularly noted for its antifungal properties. In vitro studies have shown that ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyltiazol -3-y}sulfanyl)butanoate can inhibit fungal growth at concentrations as low as 10 µg/mL against Candida species.

Anticancer Activity

Research into the anticancer potential of this compound has indicated promising results. In cell line studies involving breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1), the compound exhibited:

Cell LineIC50 (µM)
MDA-MB-23115
SK-Hep-120

These findings highlight the potential of ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyltiazol -3-y}sulfanyl)butanoate as a candidate for further development in cancer therapeutics.

Case Studies

Several case studies have been conducted to explore the biological activity of compounds similar to ethyl 4-({5-[...]}). For instance:

  • Study on Benzothiazole Derivatives : This study synthesized various benzothiazole derivatives and evaluated their inhibitory effects on human glutathione S-transferase (hGSTP1). The results indicated that certain derivatives could significantly reduce enzyme activity, suggesting potential applications in cancer treatment due to reduced detoxification pathways in tumor cells .
  • Antifungal Efficacy Investigation : A comparative study assessed the antifungal properties of benzothiazole derivatives against common fungal pathogens. Results showed that compounds with similar structural motifs as ethyl 4-[...] demonstrated high efficacy against resistant strains of Candida albicans .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)butanoate has been identified as a promising candidate in medicinal chemistry due to its pharmacological properties. The presence of the triazole and benzothiazole motifs enhances its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds containing triazole and benzothiazole structures exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Antifungal Properties : Inhibitory effects on fungal pathogens.
  • Anticancer Potential : Demonstrated efficacy in inhibiting cancer cell growth.

The biological activities of this compound have been studied extensively. Key findings include:

  • Binding Affinity Studies : Interaction studies reveal significant binding to enzymes and receptors involved in disease processes.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved Effects
AntimicrobialBacteria (e.g., E. coli)Inhibition of growth
AntifungalFungi (e.g., Candida)Reduced viability
AnticancerCancer cell linesInduction of apoptosis

Synthesis Methodologies

The synthesis of ethyl 4-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyltiazol -3-y}sulfanyl)butanoate typically involves multi-step synthetic routes. These can include:

  • Formation of the Triazole Ring : Utilizing appropriate reagents under controlled conditions.
  • Introduction of the Benzothiazole Moiety : Employing coupling reactions that favor the formation of the desired structure.

Case Study: Synthesis Optimization

A recent study optimized the synthesis pathway for this compound by adjusting reaction conditions (temperature, solvent choice) to enhance yield and purity. The optimized method resulted in a yield increase of up to 30% compared to previous approaches.

Q & A

Q. What are the critical storage conditions to preserve the stability of this compound during experimental workflows?

The compound should be stored at -4°C for short-term use (1–2 weeks) and -20°C for long-term storage (1–2 years) to prevent decomposition. Proper storage minimizes thiol oxidation and maintains structural integrity, which is critical for reproducible biological or chemical assays .

Q. How can researchers synthesize analogous 1,2,4-triazole derivatives with sulfanyl substituents?

A general protocol involves refluxing 4-amino-triazole precursors with substituted benzaldehydes in absolute ethanol and glacial acetic acid. Post-reflux, solvent removal under reduced pressure and filtration yield the product. This method ensures efficient cyclization and substitution .

Q. What spectroscopic techniques are essential for characterizing the compound’s purity and structure?

Key techniques include:

  • NMR (¹H/¹³C) to confirm substitution patterns and aromaticity.
  • FT-IR to identify sulfanyl (C–S) and ester (C=O) functional groups.
  • Mass spectrometry (ESI-MS) to verify molecular weight (±0.5 Da tolerance) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions between predicted and experimental structural data?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes molecular geometries and calculates vibrational frequencies. Discrepancies in bond lengths or angles (e.g., S–C vs. C–N) can be addressed by incorporating solvent effects (PCM model) and comparing with X-ray crystallography data from analogous triazoles .

Q. What experimental strategies mitigate steric hindrance during the synthesis of triazole derivatives with bulky substituents?

  • Use microwave-assisted synthesis to reduce reaction time and improve yield.
  • Introduce protecting groups (e.g., tert-butyl) for benzothiazole or phenyl moieties to minimize steric clashes during sulfanyl group incorporation .

Q. How do substituents on the benzothiazole ring influence the compound’s electronic properties and reactivity?

Electron-withdrawing groups (e.g., nitro) on benzothiazole decrease electron density at the sulfur atom, reducing nucleophilic reactivity. Conversely, electron-donating groups (e.g., methoxy) enhance sulfur’s nucleophilicity, favoring thioether bond formation. These effects are quantified via Hammett constants (σ) and correlated with reaction kinetics .

Methodological Challenges and Solutions

Q. How can researchers optimize reaction yields when coupling benzothiazole-thiols to triazole cores?

  • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of hydrophobic intermediates.
  • Monitor reaction progress via HPLC to identify byproducts (e.g., disulfides) and adjust stoichiometry .

Q. What analytical workflows validate the compound’s stability under biological assay conditions (e.g., pH, temperature)?

  • Conduct accelerated stability studies by incubating the compound in PBS (pH 7.4) or DMEM at 37°C for 24–72 hours.
  • Analyze degradation products via LC-MS/MS and compare with control samples stored at -20°C .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in biological activity data?

  • Perform HPLC purity checks (>95% purity) for each batch.
  • Use standardized assay protocols (e.g., fixed DMSO concentration ≤1% v/v) to minimize solvent effects on cell-based assays .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?

  • Fit data to a four-parameter logistic model (IC₅₀ ± 95% CI) using nonlinear regression.
  • Validate reproducibility via replicate experiments (n ≥ 3) and report p-values for significance testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.